[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine
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Overview
Description
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, pyrimidine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the hydrazinyl group and the piperazinyl moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- include other pyrido[4,3-d]pyrimidine derivatives with different substituents and functional groups. Examples include:
- Pyrido[4,3-d]pyrimidine derivatives with different hydrazinyl or piperazinyl groups.
- Compounds with variations in the phenylmethyl group or other substituents.
Uniqueness
The uniqueness of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- lies in its specific combination of functional groups and structural features
Properties
CAS No. |
7128-27-0 |
---|---|
Molecular Formula |
C19H27N7 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C19H27N7/c1-24-9-11-26(12-10-24)19-21-17-7-8-25(13-15-5-3-2-4-6-15)14-16(17)18(22-19)23-20/h2-6H,7-14,20H2,1H3,(H,21,22,23) |
InChI Key |
CRHSSDFHANGINT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=N2)NN |
Origin of Product |
United States |
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